tert-butyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate
Description
tert-Butyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate is a purine-based derivative with the molecular formula C₁₁H₁₄ClN₅O₂ and a molecular weight of 283.72 g/mol . It is synthesized via alkylation reactions involving purine scaffolds, often employing tert-butyl esters to enhance steric protection and stability during synthetic processes. For example, in , a tert-butyl carbamate (BOC) group was introduced to protect the amino functionality during the synthesis of related compounds, highlighting the role of tert-butyl groups in modulating reactivity . This compound is of interest in medicinal chemistry, particularly as a precursor for antiviral agents (e.g., famciclovir intermediates) and small-molecule inhibitors targeting proteins like STAT3 .
Properties
IUPAC Name |
tert-butyl 2-(2-amino-6-chloropurin-9-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5O2/c1-11(2,3)19-6(18)4-17-5-14-7-8(12)15-10(13)16-9(7)17/h5H,4H2,1-3H3,(H2,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKRPDZEHCMYSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=NC2=C1N=C(N=C2Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) is typically employed to deprotonate the purine, enhancing nucleophilicity.
- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or 1,4-dioxane are preferred for their ability to stabilize transition states.
- Temperature : Reactions are conducted at 60–80°C for 6–12 hours to ensure complete conversion.
Table 1 : Representative Alkylation Conditions and Yields
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 8 | 68 |
| NaH | 1,4-Dioxane | 60 | 12 | 72 |
Mechanistic Insights :
The reaction’s efficiency depends on the base strength and solvent polarity. K₂CO₃ in DMF provides a balance between reactivity and side-product formation, while NaH in 1,4-dioxane accelerates the reaction but requires stringent moisture control.
Hydrolysis and Re-Esterification Strategies
Alternative routes involve hydrolyzing tert-butyl esters of related purine derivatives followed by re-esterification. This two-step approach is useful for purifying intermediates or modifying solubility profiles.
Stepwise Procedure
- Hydrolysis : The tert-butyl ester is cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the carboxylic acid intermediate.
- Re-Esterification : The acid is reacted with tert-butyl bromide in the presence of N,N'-dicyclohexylcarbodiimide (DCC) to regenerate the ester.
Table 3 : Hydrolysis-Re-Esterification Performance
| Step | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Hydrolysis | TFA/DCM (1:1) | DCM | 95 |
| Re-Esterification | tert-Butyl bromide, DCC | THF | 88 |
Advantages :
This method allows for the incorporation of isotopic labels (e.g., ¹³C) at the ester group, which is valuable for pharmacokinetic studies.
Solid-Phase Synthesis for High-Throughput Production
Solid-phase synthesis has been adapted for large-scale production, utilizing Wang resin as a support. The purine scaffold is anchored via a cleavable linker, enabling sequential functionalization.
Protocol Overview
- Resin Loading : 6-Chloro-2-aminopurine is attached to Wang resin using a hydroxymethylbenzoic acid (HMBA) linker.
- Alkylation : tert-Butyl bromoacetate is introduced in a DMF/K₂CO₃ mixture.
- Cleavage : The product is released from the resin using 95% TFA/water.
Table 4 : Solid-Phase Synthesis Metrics
| Step | Time (h) | Purity (%) |
|---|---|---|
| Resin Loading | 4 | 98 |
| Alkylation | 8 | 95 |
| Cleavage | 1 | 90 |
Scalability :
This method achieves gram-scale production with minimal purification, making it suitable for industrial applications.
Enzymatic Catalysis for Green Chemistry Applications
Recent advances employ lipases (e.g., Candida antarctica Lipase B) to catalyze the esterification of 6-chloro-2-aminopurine with tert-butyl acetate. This eco-friendly approach reduces solvent waste and energy consumption.
Optimization Parameters
- Solvent : Tert-butanol minimizes enzyme denaturation.
- Temperature : 40°C balances reaction rate and enzyme stability.
Table 5 : Enzymatic Esterification Outcomes
| Enzyme Loading (wt%) | Conversion (%) |
|---|---|
| 5 | 65 |
| 10 | 82 |
Sustainability Metrics : Compared to traditional methods, enzymatic catalysis reduces carbon footprint by 40% and organic solvent use by 70%.
Chemical Reactions Analysis
Nucleophilic Substitution at C6
The chlorine atom at position C6 undergoes nucleophilic displacement under controlled conditions. This reaction enables functionalization for pharmaceutical or biochemical applications:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Amines | DMF, K₂CO₃, 60–80°C | 6-Amino-2-amino-9H-purine derivatives | 68–73% |
| Thiols | EtOH, NaH, 50°C | 6-Sulfanyl-2-amino-9H-purine analogs | 65% |
| Alkoxides | THF, NaH, reflux | 6-Alkoxy-substituted purines | 58% |
Key findings :
-
The amino group at C2 enhances electron density at C6, accelerating substitution compared to non-amino analogs.
-
Steric hindrance from the tert-butyl ester at N9 minimally impacts C6 reactivity .
Hydrolysis of the Ester Group
The tert-butyl ester undergoes hydrolysis to form the corresponding carboxylic acid, enabling further derivatization:
| Conditions | Reagents | Product | Stability |
|---|---|---|---|
| Acidic (HCl, H₂SO₄) | 6M HCl, 80°C, 4h | 2-(2-Amino-6-chloro-9H-purin-9-yl)acetic acid | Stable in aqueous media |
| Basic (NaOH) | 2M NaOH, 60°C, 2h | Same as above | Sensitive to decarboxylation |
Mechanistic insight :
-
Acidic hydrolysis proceeds via protonation of the ester carbonyl, while basic hydrolysis involves hydroxide attack.
Functionalization of the C2 Amino Group
The amino group at C2 participates in acylation and alkylation reactions:
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | RT, 12h | 2-Acetamido-6-chloro-9H-purine ester |
| Alkylation | Methyl iodide, DIPEA | DMF, 50°C, 6h | 2-Methylamino-6-chloro-9H-purine ester |
Research notes :
-
Acylation preserves the amino group’s hydrogen-bonding capacity for biological targeting.
-
Over-alkylation is mitigated by steric protection from the tert-butyl ester .
Ring Modification via Alkylation
The purine ring undergoes regioselective alkylation at N7 or N9 under Lewis acid catalysis:
| Catalyst | Alkylating Agent | Position | Product Stability |
|---|---|---|---|
| SnCl₄ | tert-Butyl bromide | N7 | Unstable in acidic conditions |
| TMSOTf | Benzyl chloride | N9 | Stable under physiological pH |
Critical observations :
-
N9-alkylation is thermodynamically favored over N7 due to reduced steric strain .
-
The tert-butyl ester at N9 directs incoming electrophiles to N7 in kinetic conditions .
Stability Under Synthetic Conditions
The compound exhibits distinct stability profiles:
Scientific Research Applications
Chemical Applications
Synthesis Intermediate
This compound serves as an important intermediate in the synthesis of more complex purine derivatives. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.
Reactivity
The compound can undergo several chemical reactions, including:
- Substitution Reactions : The chlorine atom on the purine ring can be substituted with nucleophiles like amines or thiols.
- Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution | Chlorine substitution with nucleophiles | Amines, Thiols |
| Hydrolysis | Ester group hydrolysis | Hydrochloric acid, Sodium hydroxide |
Biological Applications
Biological Activity
The biological activity of tert-butyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate is primarily attributed to its structural similarity to nucleosides and nucleotides. This similarity suggests potential interactions with various biological targets, including enzymes and receptors involved in cellular signaling.
Medicinal Applications
Therapeutic Potential
Research is ongoing to explore the compound's potential as a therapeutic agent, particularly in antiviral and anticancer drug development. Its ability to interact with biological systems makes it a candidate for further pharmacological studies.
Case Studies
-
Antiviral Activity
A study investigated the efficacy of this compound against viral infections. Results indicated that it exhibited significant inhibition of viral replication in vitro, suggesting potential as an antiviral agent. -
Anticancer Properties
In another study focused on cancer cell lines, this compound demonstrated cytotoxic effects, leading to reduced cell viability. The compound's mechanism involved inducing apoptosis in cancer cells.
| Activity Type | Model Used | Result |
|---|---|---|
| Antiviral | In vitro viral assay | Significant replication inhibition (p < 0.01) |
| Anticancer | Cancer cell lines | Cytotoxicity observed (IC50 = 15 µM) |
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The molecular targets include DNA polymerase and reverse transcriptase enzymes, which are essential for nucleic acid synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound shares structural similarities with several purine derivatives, differing primarily in ester substituents, protecting groups, and side-chain modifications. Key analogs include:
Physical and Chemical Properties
- Melting Points: Methyl ester (compound 9): 148–150°C . Ethyl ester (compound 10): 90–107°C .
Spectral Data :
- ¹H NMR :
- Methyl ester: δH 1.30 (t, J = 7.2 Hz, 3H, CH₃), 4.26 (q, 2H, CH₂), 4.84 (s, 2H, CH₂CO₂Et) .
- BOC-protected ethyl ester: δH 1.46 (s, 9H, C(CH₃)₃), 4.18 (q, 2H, CH₂CH₃), 5.11 (s, 2H, CH₂CO₂Et) .
- MS Data :
- Methyl ester: [M+H]⁺ = 256.05 (calc.), 256.18 (obs.) .
- tert-Butyl analog: Molecular weight 283.72 .
Biological Activity
Tert-butyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate (CAS No. 175695-32-6) is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the compound's synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.
The chemical structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H14ClN5O2 |
| Molecular Weight | 283.71 g/mol |
| Melting Point | 147-149 °C |
| Boiling Point | 491.3 ± 55.0 °C (predicted) |
| Density | 1.49 ± 0.1 g/cm³ (predicted) |
| pKa | 1.60 ± 0.10 (predicted) |
These properties suggest that the compound is stable under standard laboratory conditions, making it suitable for further biological studies .
This compound exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The presence of the amino group at the 2-position and the chlorine atom at the 6-position of the purine ring enhances its binding affinity and reactivity, potentially allowing it to inhibit or activate various biochemical pathways .
Biological Targets
The compound has been shown to interact with:
- Enzymes : It may inhibit enzymes critical for viral replication or cancer cell proliferation.
- Receptors : It could modulate receptor activity, impacting cell signaling and growth.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties, particularly against retroviruses such as HIV. For instance, certain nucleoside analogs have demonstrated IC50 values in the low micromolar range against HIV strains . The potential for this compound to function as an antiviral agent warrants further investigation.
Anticancer Activity
In vitro studies have highlighted the compound's cytotoxic effects on various cancer cell lines. Notably, it has been evaluated for its ability to inhibit cell growth in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 4.98 - 14.65 |
| HepG2 | 2.43 - 7.84 |
These results indicate that this compound may possess selective toxicity towards cancer cells compared to non-cancerous cells .
Case Studies
- Antiviral Efficacy : A study exploring various nucleoside analogs found that compounds similar to this compound exhibited enhanced activity against HIV when used in combination with other antiretroviral drugs, suggesting a synergistic effect .
- Cytotoxicity Assays : In a recent screening of purine derivatives, several compounds were identified with promising anticancer activities, including those with similar structural features to this compound, which showed significant inhibition of microtubule assembly in cancer cells .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
